2-Vinylbicyclo[2.2.1]heptane
Description
2-Vinylbicyclo[2.2.1]heptane is a norbornane derivative characterized by a bicyclic framework with a vinyl substituent at the 2-position. The vinyl group introduces reactivity for addition or polymerization, distinguishing it from other bicyclic compounds. Its rigid bicyclic structure enhances thermal stability and stereochemical control, making it valuable in materials science and medicinal chemistry .
Properties
CAS No. |
2146-39-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2-ethenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7-9H,1,3-6H2 |
InChI Key |
PFUYSXSIHCSVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylbicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with ethylene to form the bicyclo[2.2.1]heptane skeleton, which can then be functionalized to introduce the vinyl group .
Industrial Production Methods
Industrial production of 2-ethenylbicyclo[2.2.1]heptane typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the reaction and subsequent functionalization steps .
Chemical Reactions Analysis
Cycloaddition Reactions
The bicyclic structure participates in [4+2] cycloadditions, leveraging the norbornene framework’s inherent strain. For example:
-
Diels-Alder Reactions : Reacts with dienophiles like nitroolefins under organocatalytic conditions to yield functionalized bicyclo[2.2.1]heptanes. A study demonstrated enantioselective formal [4+2] cycloadditions using bifunctional thiourea catalysts, achieving up to 95% enantiomeric excess (ee) for bicyclo[2.2.1]heptane-1-carboxylates .
-
Intermediates : Allyl-gold or alkyl-gold species facilitate solvent-dependent chemodivergent cycloisomerizations. In toluene, low-polarity solvents favor bridged bicyclo[2.2.1]heptane products, while polar solvents (e.g., 1,2-dichloroethane) yield monocyclic derivatives .
Isomerization and Rearrangement
Catalytic isomerization modifies substituent positioning:
-
Acid-Catalyzed Isomerization : Using HClO₄ or SnCl₄, 5,6-dimethylbicyclo[2.2.1]hept-2-ene rearranges to 2-methylene-3-methylbicyclo[2.2.1]heptane (60–75% yield) and 2,3-dimethylbicyclo[2.2.1]hept-2-ene (20–30% yield) .
-
Thermal Rearrangement : Heating at 150–350°C with isomerization catalysts (e.g., silica-alumina) induces skeletal rearrangements, forming ethylidene or ethyl-substituted derivatives .
Transition Metal-Catalyzed Polymerization
The vinyl group enables coordination polymerization:
-
Cobalt-Catalyzed Polymerization : With Co(II)/MAO systems, vinylic polymerization produces high-molecular-weight polynorbornenes. Similar reactivity is expected for 2-vinyl derivatives, forming rigid, thermally stable poly
Scientific Research Applications
2-Ethenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Some derivatives of 2-ethenylbicyclo[2.2.1]heptane are investigated for their potential therapeutic properties.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethenylbicyclo[2.2.1]heptane and its derivatives depends on the specific application and target. In chemical reactions, the vinyl group can act as a reactive site for various transformations. In biological systems, the compound’s structure allows it to interact with specific molecular targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Oxygen-Substituted Analogs
Compounds with oxygen bridges or substituents exhibit distinct reactivity and applications:
- 2,3-Dioxabicyclo[2.2.1]heptane: Synthesized via singlet oxygenation of cyclopentadiene followed by diimide reduction (30% yield), this endoperoxide serves as a prostanoid model for studying prostaglandin biosynthesis . Unlike the vinyl derivative, its oxygen bridges confer instability under thermal or acidic conditions.
- 7-Oxabicyclo[2.2.1]heptane: Used in polymer chemistry, this compound forms dimers/trimers via nickel-catalyzed reactions. The oxygen atom increases polarity, affecting solubility compared to the nonpolar vinyl analog .
Table 1: Oxygen-Substituted Analogs
Nitrogen-Substituted Analogs
Nitrogen-containing derivatives show enhanced bioactivity:
- 7-Azabicyclo[2.2.1]heptane: Used in synthesizing nicotinic acetylcholine receptor ligands (e.g., exo-2-amino-7-Boc-azabicyclo[2.2.1]heptane). The nitrogen atom enables hydrogen bonding, improving receptor affinity compared to the vinyl derivative’s hydrophobic interactions .
- 2-Oxa-5-azabicyclo[2.2.1]heptane : Combines oxygen and nitrogen heteroatoms, offering dual reactivity for drug design .
Table 2: Nitrogen-Substituted Analogs
Halogen-Substituted Analogs
Halogenation modifies electronic and steric properties:
- 2-Chlorobicyclo[2.2.1]heptane : The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions. Its IR spectrum (Coblentz Society data) shows characteristic C-Cl stretching at ~550 cm⁻¹ .
- 1-Bromobicyclo[2.2.1]heptane : Used in cross-coupling reactions; bromine’s larger atomic radius increases steric hindrance compared to vinyl .
Table 3: Halogen-Substituted Analogs
Steric and Functional Group Comparisons
- 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane : Bulky aryl groups restrict ring flexibility, reducing conformational freedom compared to the smaller vinyl group .
- 2-Isothiocyanatobicyclo[2.2.1]heptane : The isothiocyanate group (–N=C=S) enables click chemistry, offering reactivity distinct from vinyl’s π-bond additions .
Biological Activity
2-Vinylbicyclo[2.2.1]heptane, a bicyclic compound with the molecular formula C9H12, is characterized by a unique structure that includes a vinyl group attached to the bicyclo[2.2.1]heptane framework. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications.
The biological activity of 2-vinylbicyclo[2.2.1]heptane is primarily attributed to its structural features, which allow for interactions with various biological targets. The vinyl group can participate in nucleophilic addition reactions, while the bicyclic framework provides stability and rigidity to the molecule, making it a valuable candidate for drug development.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of 2-vinylbicyclo[2.2.1]heptane exhibit potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that compounds similar to 2-vinylbicyclo[2.2.1]heptane possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The exact mechanism involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that they may inhibit cell proliferation or induce apoptosis in malignant cells . Further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have focused on the biological implications of 2-vinylbicyclo[2.2.1]heptane:
-
Study on Antimicrobial Activity :
- A study published in the African Journal of Environmental Science and Technology highlighted the antibacterial properties of compounds derived from bicyclic structures, including 2-vinylbicyclo[2.2.1]heptane . The study found that these compounds exhibited varying degrees of activity against common pathogens.
- Cytotoxicity Assessment :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-vinylbicyclo[2.2.1]heptane, it is beneficial to compare it with related compounds:
| Compound | Structure Type | Notable Biological Activity |
|---|---|---|
| 2-Vinylbicyclo[2.2.1]heptane | Bicyclic with vinyl group | Antimicrobial, anticancer |
| 2-Ethynylbicyclo[2.2.1]heptane | Bicyclic with ethynyl group | Antimicrobial properties |
| Bicyclo[2.2.1]heptane | Parent compound | Limited biological activity |
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C9H12 |
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | 2-Vinylbicyclo[2.2.1]heptane |
| InChI | InChI=1S/C9H12/c1-3-7-6-4-5-9(7)8/h3-8H,1H2 |
| Canonical SMILES | C=C1CC2CCC1C2 |
Q & A
Q. What experimental techniques are critical for characterizing the stereochemical configuration of 2-vinylbicyclo[2.2.1]heptane derivatives?
Answer:
- X-ray crystallography is the gold standard for unambiguous stereochemical assignment, particularly for resolving endo vs. exo configurations in bicyclic systems. For instance, misassignments in 2-azabicyclo[2.2.1]heptane derivatives were corrected using crystallographic data .
- Nuclear Overhauser Effect (NOE) NMR spectroscopy can differentiate substituent orientations in rigid bicyclic frameworks. For example, coupling constants and NOE correlations help distinguish syn vs. anti fluorine substituents in fluorinated analogs .
- Chiral HPLC is essential for separating enantiomers, especially when synthesizing derivatives for asymmetric catalysis or drug discovery .
Q. How does the bicyclo[2.2.1]heptane scaffold influence the thermodynamic stability of its derivatives?
Answer:
- The bicyclic structure imposes ring strain (~20–30 kcal/mol) due to its fused cyclohexane-like rings, which can be quantified via Density Functional Theory (DFT) calculations. This strain impacts reactivity, as seen in the stability of nitramine derivatives in high-energy density compounds .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability. For example, 7,7-dimethyl derivatives exhibit enhanced thermal resistance due to steric shielding of reactive sites .
Q. What synthetic strategies are commonly employed to functionalize the vinyl group in 2-vinylbicyclo[2.2.1]heptane?
Answer:
- Electrophilic addition reactions (e.g., hydrohalogenation) exploit the vinyl group’s electron-rich nature. Steric hindrance from the bicyclic core often leads to regioselective outcomes.
- Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables introduction of aryl or heteroaryl groups. The rigid scaffold minimizes conformational interference, as demonstrated in drug candidates like LMV-6015 .
Advanced Research Questions
Q. How can computational methods predict detonation properties of nitramine-functionalized bicyclo[2.2.1]heptane derivatives?
Answer:
- DFT-based calculations (e.g., B3LYP/6-31G*) are used to compute heat of formation (HOF) and bond dissociation energies. For example, substituting hydrogen with nitro groups increases HOF by ~200 kJ/mol, correlating with detonation velocity (~9.5 km/s) .
- Molecular dynamics simulations model crystal packing density, a critical factor in impact sensitivity. Derivatives with bulky substituents (e.g., 7,7-dimethyl) show reduced sensitivity due to steric hindrance .
Q. What strategies resolve contradictions in stereochemical assignments of bicyclo[2.2.1]heptane derivatives?
Answer:
- Comparative analysis of synthetic intermediates : For example, misassigned endo/exo configurations in 2-azabicyclo[2.2.1]heptanes were rectified by synthesizing enantiopure intermediates and verifying via X-ray crystallography .
- Vibrational Circular Dichroism (VCD) : This technique distinguishes enantiomers by correlating experimental and computed IR spectra, particularly useful for chiral auxiliaries like bornanesultam .
Q. How can enantioselective [4+2] cycloadditions be optimized for bicyclo[2.2.1]heptane synthesis?
Answer:
- Chiral Lewis acid catalysts (e.g., Jacobsen’s Cr(III)-salen complexes) induce asymmetry in Diels-Alder reactions. For instance, ee values >90% were achieved for carboxylate derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing transition states, while steric effects from the bicyclic core favor endo selectivity .
Q. What methodologies address discrepancies in thermodynamic data for bicyclo[2.2.1]heptane derivatives?
Answer:
- High-precision calorimetry : Re-measuring ΔH° values for compounds like 7,7-dimethyl derivatives reduces errors from earlier studies (e.g., ΔcH°liquid = -6148.4 kJ/mol) .
- Group contribution methods (e.g., Joback or Crippen) estimate properties like vapor pressure and logP, validated against experimental data for 1,7,7-trimethyl derivatives .
Q. How does the vinyl group in 2-vinylbicyclo[2.2.1]heptane influence bioactivity in drug candidates?
Answer:
- Conformational rigidity : The vinyl group restricts rotational freedom, enhancing binding affinity to targets like proteases or kinases. For example, AMG 221 leverages this rigidity for selective inhibition .
- Metabolic stability : Deuterium labeling of the vinyl group (e.g., 2-(2,2-difluorovinyl) derivatives) reduces oxidative metabolism, extending half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
